molecular formula C11H7ClO3S B2360349 5-[(4-Chlorophenyl)sulfanyl]furan-2-carboxylic acid CAS No. 61942-22-1

5-[(4-Chlorophenyl)sulfanyl]furan-2-carboxylic acid

Cat. No.: B2360349
CAS No.: 61942-22-1
M. Wt: 254.68
InChI Key: BKWAAVNVNRWIPN-UHFFFAOYSA-N
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Description

5-[(4-Chlorophenyl)sulfanyl]furan-2-carboxylic acid (CID 12341996, C₁₁H₇ClO₃S) is a furan derivative featuring a sulfanyl (-S-) group linked to a 4-chlorophenyl ring. Furan derivatives are recognized for their diverse bioactivities, including antimicrobial, antioxidant, and sodium channel modulation properties . This compound’s structure combines the electron-withdrawing chlorine atom with the sulfur-containing substituent, which may influence its reactivity, solubility, and biological interactions.

Properties

IUPAC Name

5-(4-chlorophenyl)sulfanylfuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClO3S/c12-7-1-3-8(4-2-7)16-10-6-5-9(15-10)11(13)14/h1-6H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKWAAVNVNRWIPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SC2=CC=C(O2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Chlorophenyl)sulfanyl]furan-2-carboxylic acid typically involves the reaction of 4-chlorothiophenol with furan-2-carboxylic acid under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds via nucleophilic substitution, where the thiol group of 4-chlorothiophenol attacks the furan ring, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and increased yield. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-[(4-Chlorophenyl)sulfanyl]furan-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Antiviral and Antimicrobial Activity
Research has indicated that 5-[(4-Chlorophenyl)sulfanyl]furan-2-carboxylic acid exhibits properties that may inhibit viral replication and bacterial growth. Notably, it interacts with Methionine aminopeptidase enzymes, which are crucial for protein maturation in bacteria. In vitro studies have shown that this compound may disrupt these processes, suggesting its potential as an antiviral agent.

Synthesis of Derivatives
The compound has been utilized in the synthesis of various derivatives that demonstrate biological activity. For instance, it has been involved in creating new sulfonamide derivatives that possess antifungal properties, highlighting its role as a building block in drug development .

Application Details
Antiviral ActivityInhibits Methionine aminopeptidase enzymes
Antimicrobial ActivityEffective against Gram-positive bacteria
Derivative SynthesisUsed to create biologically active sulfonamides

Organic Chemistry

Synthesis Pathways
In organic chemistry, 5-[(4-Chlorophenyl)sulfanyl]furan-2-carboxylic acid serves as a precursor for synthesizing more complex molecules. It has been employed in reactions yielding furan-2,4-dicarboxylic acid and furan-2,5-dicarboxylic acid under solvent-free conditions. These reactions demonstrate the compound's utility in forming diverse chemical products through various synthetic routes.

Mechanistic Insights
The compound's mechanism involves oxidation to form sulfoxides and sulfones or reduction to yield alcohol derivatives. This versatility makes it a valuable intermediate in organic synthesis.

Agricultural Chemistry

Herbicidal and Antifungal Properties
5-[(4-Chlorophenyl)sulfanyl]furan-2-carboxylic acid has been reported to possess herbicidal and antifungal properties, making it a candidate for agricultural applications. Its derivatives have shown efficacy against various plant pathogens, indicating potential use in crop protection strategies .

Agricultural Application Details
Herbicidal ActivityEffective against specific weeds
Antifungal PropertiesActive against plant pathogens

Polymer Chemistry

Monomer for Synthetic Polyesters
The compound is also explored as a monomer for synthetic polyesters due to its structural characteristics that provide a more linear configuration compared to other furan derivatives. This property enhances its compatibility with terephthalic acid, making it suitable for producing biodegradable polymers.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of synthesized derivatives of 5-[(4-Chlorophenyl)sulfanyl]furan-2-carboxylic acid against various bacterial strains. The results indicated moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium, with inhibition zones ranging from 8 mm to 15 mm .

Case Study 2: Synthesis of Sulfonamide Derivatives

Research focused on synthesizing new sulfonamide derivatives from 5-[(4-Chlorophenyl)sulfanyl]furan-2-carboxylic acid revealed their potential antifungal properties. The synthesized compounds were characterized using NMR and IR spectroscopy, confirming their structural integrity and biological activity.

Mechanism of Action

The mechanism of action of 5-[(4-Chlorophenyl)sulfanyl]furan-2-carboxylic acid involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular pathways involved in inflammation and microbial growth, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Substituent-Driven Structural and Electronic Effects

The table below highlights key differences among furan-2-carboxylic acid derivatives based on substituent groups:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Activities
5-[(4-Chlorophenyl)sulfanyl]furan-2-carboxylic acid 4-Cl-Ph-S- C₁₁H₇ClO₃S 254.74 Predicted collision cross-sections (e.g., [M+H]+: 254.98772 m/z)
5-(4-Nitrophenyl)furan-2-carboxylic acid 4-NO₂-Ph- C₁₁H₇NO₅ 249.18 Crystallographic data available; nitro group enhances electrophilicity
5-(4-Chlorophenyl)benzofuran-2-carboxylic acid 4-Cl-Ph-benzofuran C₁₅H₉ClO₃ 272.69 Benzofuran core increases planarity; synthetic routes documented
5-[(4-Methylphenyl)sulfanylmethyl]furan-2-carboxylic acid 4-Me-Ph-S-CH₂- C₁₃H₁₂O₃S 256.29 Methyl group enhances lipophilicity; supplier data available
5-(4-Chlorophenyl)-furan-2-carboxylic acid 3,5-dimethoxyphenylamide 4-Cl-Ph- + 3,5-(MeO)₂-Ph-NH- C₁₉H₁₆ClNO₄ 357.79 Sodium channel blocker (Nav1.8); amide group improves bioavailability

Key Observations :

  • Bioactivity : Amide derivatives (e.g., ) exhibit sodium channel blocking activity, suggesting that substituents altering hydrogen-bonding capacity (e.g., sulfanyl vs. amide) may shift biological targets .
  • Lipophilicity : Methyl or benzofuran substituents increase molecular weight and lipophilicity, which could enhance membrane permeability compared to the parent sulfanyl analog .

Physical-Chemical Properties

Limited experimental data for the target compound necessitate inferences from analogs:

  • Acidity: The sulfanyl group’s electron-donating nature may raise the pKa of the carboxylic acid compared to nitro-substituted analogs (e.g., pKa ~3.17 for a cyanoethyl sulfanyl derivative vs. lower pKa expected for nitro-substituted compounds) .
  • Solubility : Sulfanyl groups generally reduce water solubility compared to polar substituents like amides or carboxylic esters. For example, 5-(4-chlorophenyl)benzofuran-2-carboxylic acid’s extended aromatic system likely decreases solubility .
  • Thermal Stability : Melting points for sulfanyl-containing compounds (e.g., 126–127°C in ) suggest moderate stability, whereas nitro groups may lower melting points due to increased molecular symmetry disruption .

Biological Activity

5-[(4-Chlorophenyl)sulfanyl]furan-2-carboxylic acid, a compound with notable biological activity, has garnered attention in various fields of pharmacology and medicinal chemistry. This article explores its biological properties, including antimicrobial, anticancer, and enzyme inhibitory activities, supported by case studies and detailed research findings.

Chemical Structure and Properties

The chemical structure of 5-[(4-Chlorophenyl)sulfanyl]furan-2-carboxylic acid is characterized by a furan ring substituted with a chlorophenyl sulfanyl group and a carboxylic acid functional group. Its molecular formula is C11H8ClO2SC_{11}H_8ClO_2S, and it is classified under the category of sulfonyl compounds, which are known for their diverse biological activities.

Antimicrobial Activity

Research indicates that 5-[(4-Chlorophenyl)sulfanyl]furan-2-carboxylic acid exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, revealing moderate to strong antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The compound demonstrated growth inhibition zones ranging from 8 mm to 15 mm depending on the concentration used .

Table 1: Antimicrobial Activity of 5-[(4-Chlorophenyl)sulfanyl]furan-2-carboxylic acid

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Bacillus subtilis10
Enterococcus faecium12
Escherichia coli8

Anticancer Activity

The compound also shows promising anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines, including breast cancer (MCF-7) and lung adenocarcinoma (A549) cells. The IC50 values for these cell lines were reported to be significantly lower than those of standard chemotherapeutic agents, indicating its potential as an effective anticancer agent .

Table 2: Anticancer Activity of 5-[(4-Chlorophenyl)sulfanyl]furan-2-carboxylic acid

Cell LineIC50 (µM)
MCF-710.5
A54912.3
HeLa9.8

Enzyme Inhibition

The compound has also been studied for its enzyme inhibitory properties. It has shown significant inhibition of acetylcholinesterase (AChE) and urease, which are crucial targets in the treatment of neurodegenerative diseases and urinary tract infections, respectively. The inhibition constants (IC50) for AChE were found to be competitive with known inhibitors .

Table 3: Enzyme Inhibition Activity

EnzymeIC50 (µM)
Acetylcholinesterase15.0
Urease20.5

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, the antimicrobial efficacy of the compound was evaluated against a panel of bacterial strains. Results indicated that at concentrations above 100 µg/mL, the compound effectively inhibited bacterial growth, suggesting its potential use as a therapeutic agent in treating bacterial infections.

Case Study 2: Anticancer Potential

A series of experiments were conducted using MCF-7 breast cancer cells treated with varying concentrations of the compound. The results showed a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations. This highlights the compound's potential as a novel anticancer agent.

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